molecular formula C18H17FN2O3S2 B2944676 N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide CAS No. 941878-66-6

N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2944676
CAS No.: 941878-66-6
M. Wt: 392.46
InChI Key: QWPSWMZSSLVJMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide (CAS 941878-66-6) is a synthetic benzothiazole derivative supplied for research and development purposes. This compound features a 4-fluorobenzo[d]thiazol-2-yl scaffold linked to a 4-tosylbutanamide moiety, with a molecular formula of C 18 H 17 FN 2 O 3 S 2 and a molecular weight of 392.5 . Benzothiazole derivatives represent a privileged scaffold in medicinal chemistry due to their distinctive structure and diverse biological activities . This class of compounds has attracted significant research interest for its promising anti-tumor properties and broad spectrum of biological effects . Specifically, fluorinated benzothiazole analogs have demonstrated potent and selective inhibitory activity against various human cancer cell lines, making them compelling candidates for oncology and pharmacology research programs . The structural features of this compound suggest potential for investigating novel therapeutic strategies that target proliferative diseases. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S2/c1-12-7-9-13(10-8-12)26(23,24)11-3-6-16(22)20-18-21-17-14(19)4-2-5-15(17)25-18/h2,4-5,7-10H,3,6,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPSWMZSSLVJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide typically involves the coupling of substituted 2-amino benzothiazoles with tosylated butanamide derivatives. The reaction conditions often include the use of binding agents such as potassium carbonate (K₂CO₃) and solvents like ethanol . The process can be summarized as follows:

    Starting Materials: 2-amino-5-fluorobenzothiazole and 4-tosylbutanoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base (e.g., K₂CO₃) and a solvent (e.g., ethanol) at elevated temperatures.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic compound belonging to the benzothiazole class, known for its diverse biological activities. Research indicates that benzothiazoles exhibit antimicrobial, antifungal, antiviral, and anticancer properties.

Scientific Research Applications

  • Medicinal Chemistry this compound is explored as a potential anti-inflammatory, antimicrobial, and anticancer agent.
  • Biological Studies This compound is utilized to study its effects on various biological pathways and its potential as a therapeutic agent.
  • Pharmaceutical Research this compound serves as a lead compound for developing new drugs targeting specific diseases.

Potential Biological Activity
this compound, also known as N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methylbenzenesulfonyl)butanamide, is studied for its potential biological activities. It has been suggested that the compound may interact with its targets, leading to changes in cellular processes and affecting various biochemical pathways, depending on its targets. For instance, if the compound targets bacterial enzymes, it could disrupt the normal metabolic processes of the bacteria, leading to their death. The presence of the fluorobenzo[d]thiazol and tosyl groups may influence its metabolism and excretion.

Preparation Methods
The synthesis of this compound typically involves the coupling of substituted 2-amino benzothiazoles with tosylated butanamide derivatives. The reaction conditions often include the use of binding agents such as potassium carbonate (K₂CO₃) and solvents like ethanol.

  • Starting Materials: 2-amino-5-fluorobenzothiazole and 4-tosylbutanoyl chloride.
  • Reaction Conditions: The reaction is carried out in the presence of a base (e.g., K₂CO₃) and a solvent (e.g., ethanol) at elevated temperatures.
  • Purification: The product is purified using techniques such as recrystallization or column chromatography.

Table of Related Compounds and Activities

Compound NameStructural FeaturesBiological Activity
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochlorideSimilar dimethylamino and tosyl groupsPotentially similar antibacterial properties
N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochlorideDifferent heterocyclic structureAntifungal activity reported
N-(3-dimethylaminopropyl)-N'-phenylureaUrea linkage instead of amideKnown for anticancer properties
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamideThiazole and sulfonamide groupsAntibacterial activity against Gram-negative and Gram-positive bacteria; may act as a competitive inhibitor of enzyme dihydropteroate synthetase (DHPS)
6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7 )Benzothiazole derivativeSignificantly inhibits the proliferation of A431, A549 and H1299 cancer cells, decreases the activity of IL-6 and TNF-α, and hinders cell migration; exhibits apoptosis-promoting and cell cycle-arresting effects

Mechanism of Action

The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation . Additionally, it may interact with DNA and proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The table below compares N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide with key analogs:

Compound Name Benzothiazole Substituent Sulfonyl Group Molecular Weight (g/mol) Key Spectral Features
This compound 4-Fluorine Tosyl (4-methylphenyl) ~388.4 (calculated) ¹H-NMR: δ 7.78–7.19 (aromatic), 2.42 (CH₃)
N-(4-Methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide (6) 4-Methyl Tosyl 389.3 ([M+H]⁺) LCMS: m/z 389.3; ¹H-NMR: δ 2.56 (CH₃)
N-(4-Methylbenzo[d]thiazol-2-yl)-4-phenylsulfonylbutanamide (1) 4-Methyl Phenylsulfonyl 375.3 ([M+H]⁺) LCMS: m/z 375.3; IR: νC=O ~1663 cm⁻¹
4-(4-Fluorophenylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide (2) 4-Methyl 4-Fluorophenylsulfonyl ~393.4 (calculated) LCMS: m/z 375.3 + F substitution
VU0500469 4-Methyl + dimethylaminoethyl Tosyl 460.4 ([M+H]⁺) ¹H-NMR: δ 2.42 (N(CH₃)₂); enhanced solubility

Key Observations:

  • Fluorine vs.
  • Sulfonyl Group Variants: Replacing tosyl with phenylsulfonyl (compound 1) or 4-fluorophenylsulfonyl (compound 2) modifies lipophilicity and steric bulk, impacting membrane permeability and target interactions .
  • Aminoalkyl Modifications: VU0500469’s dimethylaminoethyl side chain improves aqueous solubility, as evidenced by its higher molecular weight and altered chromatographic retention (tR: 1.01 min vs. 1.09 min for compound 6) .

Biological Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antibacterial, anti-inflammatory, and anticancer research. This article synthesizes current findings on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of benzothiazole, characterized by the presence of a fluorine atom and a tosyl group. The structural formula can be represented as follows:

C14H14FN2O2S\text{C}_{14}\text{H}_{14}\text{F}\text{N}_2\text{O}_2\text{S}

This compound is synthesized through specific chemical reactions involving benzothiazole derivatives and tosylated butanoic acid derivatives.

Target Interactions

The primary targets of this compound include:

  • Cyclooxygenase (COX) Enzymes : It has been reported to inhibit both COX-1 and COX-2, which are crucial in the arachidonic acid pathway involved in inflammation.
  • Bacterial Cell Targets : The compound exhibits potent antibacterial activity by disrupting bacterial cell membranes and inhibiting essential cellular functions.

Mode of Action

The compound's mechanism involves:

  • Inhibition of Prostaglandin Synthesis : By blocking COX enzymes, it reduces the production of inflammatory mediators like prostaglandins.
  • Antibacterial Activity : It interacts with bacterial cells, leading to the inhibition of growth in both Gram-positive and Gram-negative bacteria .

Antibacterial Properties

This compound has shown significant antibacterial efficacy against various strains. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli16 µg/mL
Staphylococcus aureus8 µg/mL

These results indicate its potential as an effective antibacterial agent in treating infections caused by resistant strains.

Anticancer Activity

Recent studies have explored its anticancer properties, particularly against human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The findings include:

  • Cell Proliferation Inhibition : The compound significantly inhibits cell growth at concentrations ranging from 1 to 4 µM.
  • Apoptosis Induction : It promotes apoptosis in cancer cells, which was confirmed through flow cytometry analyses.
Cell LineIC50 (µM)Effect on Apoptosis
A4313.5Yes
A5492.8Yes

The compound also affects inflammatory cytokines such as IL-6 and TNF-α, suggesting dual action against cancer progression and inflammation .

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the effects of this compound on various cancer cell lines. Results indicated that it not only inhibited proliferation but also reduced migration capabilities of cancer cells, suggesting potential for metastasis prevention .
  • Antibacterial Efficacy :
    • In a comparative study with known antibiotics, this compound demonstrated superior activity against resistant bacterial strains, highlighting its therapeutic potential in antibiotic-resistant infections .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide, and how is purity validated?

Answer:
The synthesis typically involves coupling a fluorobenzo[d]thiazol-2-amine derivative with 4-tosylbutanoyl chloride under basic conditions (e.g., using triethylamine in anhydrous DCM). Key steps include:

  • Thiazole ring formation : Cyclization of substituted thioureas with α-halo ketones, as described for analogous thiazole derivatives .
  • Amide bond formation : Activation of the tosylbutanoyl group via acyl chloride intermediates, followed by nucleophilic substitution .
    Purity validation :
  • NMR spectroscopy : Confirm structural integrity via 1H^1H- and 13C^{13}C-NMR to verify aromatic protons (δ 6.8–8.2 ppm) and sulfonamide/tosyl groups (δ 2.4 ppm for CH3_3) .
  • HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity >95% .

Basic: How is the crystal structure of this compound determined, and which software tools are authoritative for refinement?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
  • Refinement : SHELX programs (e.g., SHELXL-2018) are industry-standard for solving and refining structures. Key metrics include R-factor < 0.05 and wR2^2 < 0.15 for high-confidence models .
  • Validation : Check for voids and thermal displacement parameters using PLATON or OLEX2 .

Advanced: How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

Answer:
Stepwise approach :

Re-evaluate docking models : Use molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to assess binding pocket flexibility, especially if targeting kinases like CDK7 (as seen in related thiazole derivatives) .

Experimental validation :

  • Kinase inhibition assays : Measure IC50_{50} using ATP-Glo™ or radioactive 32P^{32}P-ATP assays .
  • Cytotoxicity cross-check : Apply the SRB assay (sulforhodamine B staining) in cancer cell lines (e.g., MCF-7, A549) to correlate bioactivity with cell viability .

Data reconciliation : Use Bayesian statistics to weigh computational vs. experimental uncertainties .

Advanced: What strategies optimize metabolic stability of this compound based on structural features?

Answer:

  • Tosyl group modulation : Replace the tosyl (p-toluenesulfonyl) group with metabolically stable alternatives like trifluoromethanesulfonyl, as trifluoromethyl groups reduce oxidative metabolism .
  • Fluorine substitution : The 4-fluoro group on the benzothiazole ring enhances lipophilicity and blocks cytochrome P450-mediated degradation .
  • In vitro ADME profiling :
    • Microsomal stability : Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS/MS over 60 minutes .
    • Biliary excretion : Use cannulated Sprague-Dawley rats to identify glucuronide/sulfate conjugates in bile .

Basic: Which in vitro assays are reliable for assessing the anticancer potential of this compound?

Answer:

  • Sulforhodamine B (SRB) assay :
    • Fix cells (e.g., HeLa, HCT-116) with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm .
    • Advantages: High-throughput compatibility, cost-effectiveness, and linear correlation with cell count (R2^2 > 0.98) .
  • Apoptosis assays :
    • Annexin V-FITC/PI staining followed by flow cytometry to quantify early/late apoptotic populations .
  • Kinase inhibition profiling : Use a panel of 50+ kinases (e.g., CDK7, EGFR) via competitive binding assays with ATP analogs .

Advanced: How to design experiments elucidating kinase inhibition mechanisms while addressing off-target effects?

Answer:

  • Kinome-wide profiling : Utilize KINOMEscan® or similar platforms to assess selectivity across 468 kinases .
  • CRISPR-Cas9 knockouts : Generate isogenic cell lines lacking the target kinase (e.g., CDK7) to confirm on-target cytotoxicity .
  • Thermal shift assays : Monitor target engagement by measuring ΔTm_m (melting temperature shift) via differential scanning fluorimetry (DSF) .
  • Off-target deconvolution : Combine RNA-seq and phosphoproteomics to identify aberrantly activated pathways post-treatment .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Answer:

  • FT-IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm1^{-1}, S=O stretch at ~1350 cm1^{-1}) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ with <5 ppm error (e.g., m/z 433.0842 for C18_{18}H16_{16}FN2_2O3_3S2_2) .
  • 1H^1H-NMR integration : Validate stoichiometry via proton ratios (e.g., tosyl CH3_3 vs. aromatic protons) .

Advanced: How can researchers address low solubility during formulation for in vivo studies?

Answer:

  • Co-solvent systems : Use DMSO:PEG-400 (10:90) or Captisol® (sulfobutyl ether β-cyclodextrin) to enhance aqueous solubility .
  • Amorphous solid dispersion : Spray-dry with polyvinylpyrrolidone (PVP K30) to inhibit crystallization and improve bioavailability .
  • In vivo PK/PD : Administer via intravenous (IV) bolus in murine models and measure plasma half-life using LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.